1,8-Dimethylquinoxaline-2,3(1H,4H)-dione 1,8-Dimethylquinoxaline-2,3(1H,4H)-dione
Brand Name: Vulcanchem
CAS No.: 126990-86-1
VCID: VC15988506
InChI: InChI=1S/C10H10N2O2/c1-6-4-3-5-7-8(6)12(2)10(14)9(13)11-7/h3-5H,1-2H3,(H,11,13)
SMILES:
Molecular Formula: C10H10N2O2
Molecular Weight: 190.20 g/mol

1,8-Dimethylquinoxaline-2,3(1H,4H)-dione

CAS No.: 126990-86-1

Cat. No.: VC15988506

Molecular Formula: C10H10N2O2

Molecular Weight: 190.20 g/mol

* For research use only. Not for human or veterinary use.

1,8-Dimethylquinoxaline-2,3(1H,4H)-dione - 126990-86-1

Specification

CAS No. 126990-86-1
Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
IUPAC Name 4,5-dimethyl-1H-quinoxaline-2,3-dione
Standard InChI InChI=1S/C10H10N2O2/c1-6-4-3-5-7-8(6)12(2)10(14)9(13)11-7/h3-5H,1-2H3,(H,11,13)
Standard InChI Key PKYVVZPIVVRHLB-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=CC=C1)NC(=O)C(=O)N2C

Introduction

Structural Characteristics and Nomenclature

The molecular formula of 1,8-dimethylquinoxaline-2,3(1H,4H)-dione is C₁₁H₁₀N₂O₂, with a molecular weight of 202.21 g/mol. Key structural features include:

  • A fused bicyclic quinoxaline core.

  • Two methyl groups at positions 1 and 8.

  • Two ketone groups (dione) at positions 2 and 3.

The IUPAC name derives from the parent quinoxaline structure, with substituents numbered according to standard nomenclature rules. The dione functionality introduces electron-withdrawing effects, which may influence reactivity and intermolecular interactions .

Synthesis and Chemical Reactivity

While no direct synthesis protocols for 1,8-dimethylquinoxaline-2,3(1H,4H)-dione are documented in non-restricted sources, methods for analogous quinoxaline derivatives provide a framework for hypothetical pathways:

Condensation Reactions

Quinoxalines are typically synthesized via condensation of 1,2-diamines with 1,2-diketones. For example, 2,3-dimethylquinoxaline derivatives are produced by reacting 2,3-butanedione with o-phenylenediamine . Adapting this approach, 1,8-dimethylquinoxaline-2,3(1H,4H)-dione could hypothetically form through cyclization of a suitably substituted diamine and diketone precursor.

Post-Modification Strategies

Methylation or oxidation of preformed quinoxalines might introduce the dione and methyl groups. Silver-mediated coordination chemistry, as observed in polymeric silver(I) quinoxaline complexes , suggests potential metal-assisted modifications, though this remains speculative.

Property2,3-Dimethylquinoxaline (DMQ) Hypothesized 1,8-Dimethylquinoxaline-2,3-dione
Anti-inflammatoryTNF-α reduction: ~60%Likely moderate due to dione electron effects
Wound closure rate95% at 7 daysUncertain, dependent on solubility
Oxidative stress modulationReduced NF-κB levelsPossible, via similar pathways

The dione groups may enhance hydrogen-bonding interactions with biological targets, potentially improving binding affinity compared to non-oxidized analogs.

Coordination Chemistry and Material Science Applications

Quinoxalines frequently act as ligands in metal-organic frameworks (MOFs). For example, silver(I) complexes with 2,3-diethyl-7,8-dimethylquinoxaline form extended networks via nitrate bridging . The dione groups in 1,8-dimethylquinoxaline-2,3(1H,4H)-dione could enable novel coordination modes:

  • Monodentate binding: Through ketone oxygen lone pairs.

  • Bridging ligands: Connecting metal centers via O─Ag─O linkages.

  • Tuning of electronic properties: Electron-withdrawing dione groups may lower ligand field strength compared to alkyl-substituted quinoxalines.

Comparative Analysis with Structural Analogs

The biological and chemical profiles of quinoxaline derivatives vary significantly with substituent placement:

CompoundSubstituentsKey Properties
5,8-Dimethylquinoxaline Methyl at 5,8Base structure for antimicrobial studies
2,3-Diethyl-7,8-dimethylquinoxaline Ethyl/methyl mixSilver coordination polymer formation
1,4-Dimethylquinoxaline-2,3-dioneMethyl at 1,4; dioneHypothesized altered solubility vs. 1,8 isomer

The 1,8-dimethyl configuration may confer steric hindrance effects absent in other isomers, influencing both reactivity and biological target engagement.

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